(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Overview
Description
This compound, also known as PF-8380, is a complex organic molecule with the molecular formula C22H21Cl2N3O5 . It has a molecular weight of 478.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring, a piperazine ring, and a carboxylate group . The InChI string for this compound isInChI=1S/C22H21Cl2N3O5/c23-16-9-14 (10-17 (24)12-16)13-31-22 (30)27-7-5-26 (6-8-27)4-3-19 (28)15-1-2-18-20 (11-15)32-21 (29)25-18/h1-2,9-12H,3-8,13H2, (H,25,29)
.
Scientific Research Applications
Autotaxin Inhibition
PF-8380 is a potent and specific inhibitor of Autotaxin (ATX) with an IC₅₀ value of 2.8 nM . ATX is a secreted enzyme with lysophospholipase D activity . It modulates lysophosphatidic acid (LPA) levels in vivo and in vitro by directly inhibiting autotaxin .
Cancer Research
The ATX-LPA-LPAR1 signaling pathway plays a universal role in stimulating diverse cellular responses, including cell proliferation, migration, survival, and invasion in almost every cell type . This axis is linked to several metabolic and inflammatory diseases including cancer . PF-8380 has been used to design small molecule non-lipid class-I ATX inhibitors .
Fibrosis Treatment
The ATX-LPAR1 axis is also linked to fibrosis . Numerous selective ATX or LPAR1 inhibitors have been developed and so far, their clinical efficacy has only been evaluated in idiopathic pulmonary fibrosis .
Rheumatoid Arthritis Research
The ATX-LPAR1 axis is associated with rheumatoid arthritis . However, none of the ATX and LPAR1 inhibitors have advanced to clinical trials for rheumatoid arthritis .
Radiosensitivity Enhancement
PF-8380 has been shown to enhance the radiosensitivity of human and murine glioblastoma cell lines . Pre-treatment with PF-8380 followed by irradiation resulted in decreased clonogenic survival, decreased migration, and decreased invasion .
Angiogenesis Modulation
Inhibition of ATX by PF-8380 led to diminished tumor vascularity and delayed tumor growth . This suggests that PF-8380 can significantly alter the glioblastoma microenvironment .
Dyslipidemia and Atherosclerosis Research
PF-8380 has been used to estimate the role of intestinally-derived lysophosphatidic acid in dyslipidemia and atherosclerosis .
Combination Therapy Research
Several research groups have shown considerable benefit of simultaneous ATX and LPAR1 inhibition through combination therapy . PF-8380 has been used in these studies to understand the benefits of dual-targeting therapies .
properties
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
CAS RN |
1144035-53-9 | |
Record name | PF-8380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-8380 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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